![molecular formula C15H18N4O B14160857 N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine CAS No. 331444-03-2](/img/structure/B14160857.png)
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused bicyclic structure consisting of a pyrimidine ring and an indole ring. The presence of the butyl and methoxy groups further modifies its chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the butyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways and leading to its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-5H-pyrimido[5,4-b]indol-4-amine: Similar structure but with a methyl group instead of a butyl group.
8-nitro-5H-pyrimido[5,4-b]indol-4-amine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is unique due to the presence of both butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These modifications can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Propriétés
Numéro CAS |
331444-03-2 |
|---|---|
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-16-15-14-13(17-9-18-15)11-8-10(20-2)5-6-12(11)19-14/h5-6,8-9,19H,3-4,7H2,1-2H3,(H,16,17,18) |
Clé InChI |
TUEFRJVMUCJVLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


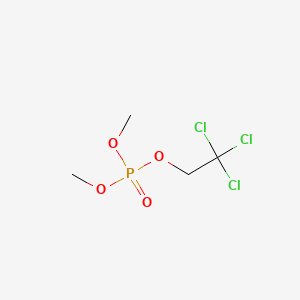
![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)
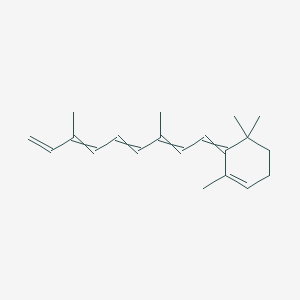
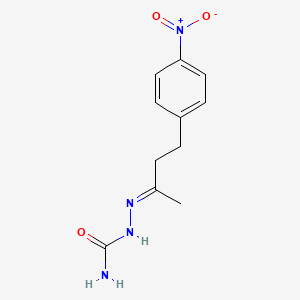

![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
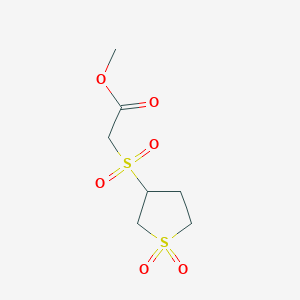
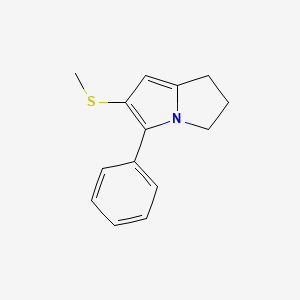
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
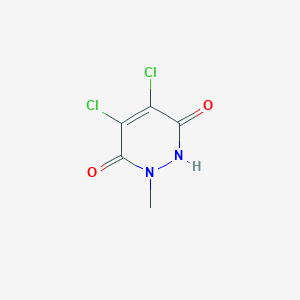
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
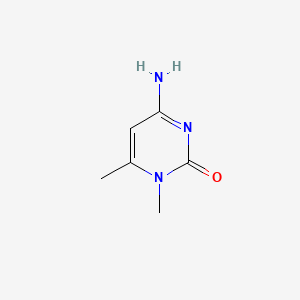
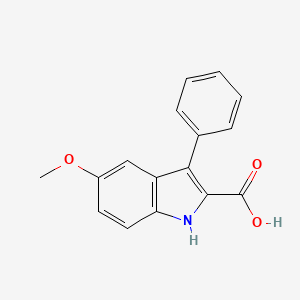
![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
